

# Purifying ATTO 700-Conjugated Proteins: An Application Note and Protocol Guide

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## Compound of Interest

Compound Name: ATTO 700

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This document provides a detailed guide to the purification of proteins conjugated with the near-infrared fluorescent dye **ATTO 700**. Proper purification is a critical step following the labeling reaction to remove unconjugated dye, which can otherwise lead to high background signals, inaccurate quantification of the degree of labeling, and potential interference in downstream applications. This guide covers the most common and effective purification methods: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Tangential Flow Filtration (TFF).

## Introduction to ATTO 700 and Protein Conjugation

**ATTO 700** is a fluorescent label characterized by its strong absorption and high photostability in the near-infrared spectrum, making it an excellent choice for a variety of applications, including single-molecule detection and high-resolution microscopy.<sup>[1]</sup> The **ATTO 700** NHS-ester is a widely used derivative that efficiently reacts with primary amines on proteins, such as the side chains of lysine residues, to form stable covalent amide bonds.<sup>[1]</sup> The optimal pH for this reaction is typically between 8.0 and 9.0.<sup>[2]</sup>

Following the conjugation reaction, the resulting mixture contains the desired **ATTO 700**-protein conjugate, unconjugated (free) **ATTO 700** dye, and the unconjugated protein. The removal of the free dye is paramount for the success of subsequent experiments.

## Comparison of Purification Methods

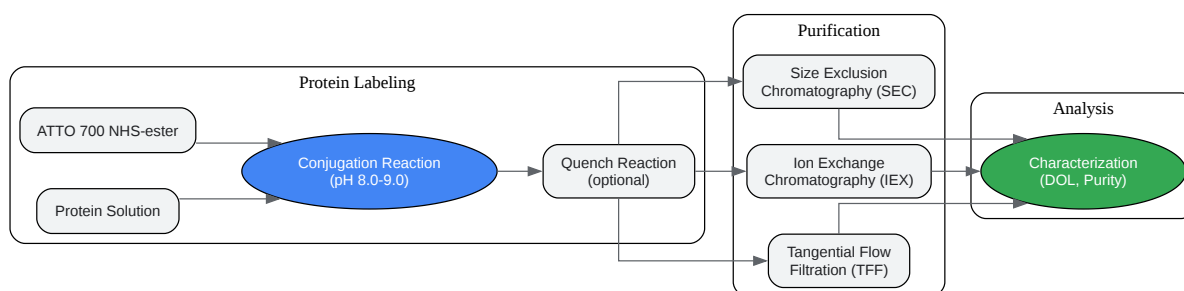
The selection of a suitable purification method depends on several factors, including the physicochemical properties of the target protein, the scale of the purification, and the required level of purity. The following table summarizes the key performance indicators for the most common purification techniques.

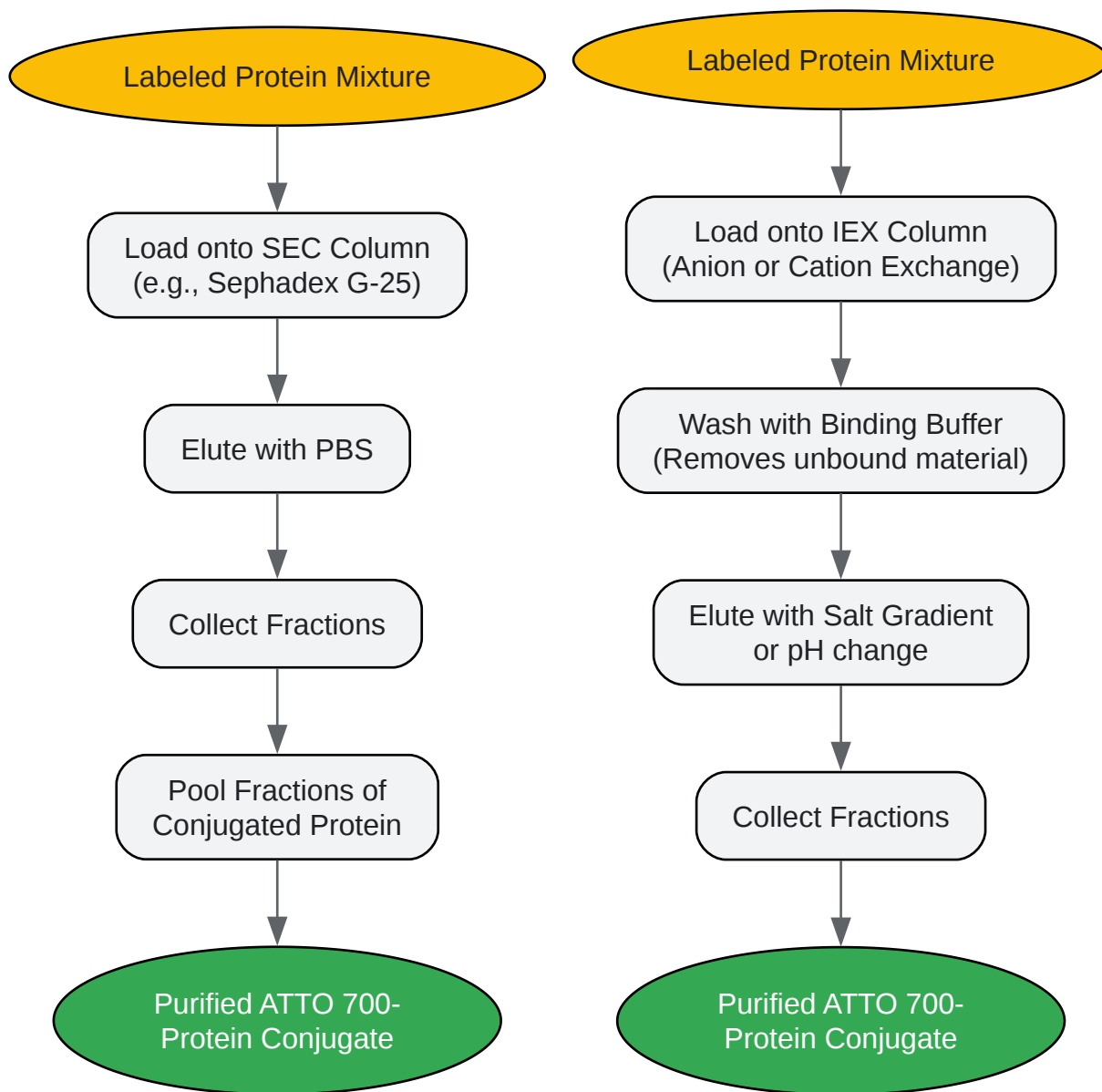
Purification Method	Protein Recovery (%)	Unconjugated Dye Removal (%)	Final Purity (%)	Typical Processing Time	Key Advantages
Size Exclusion Chromatography (SEC)	85 - 95	> 99	> 98	1 - 2 hours	Mild conditions, preserves protein activity, effective for aggregate removal. <a href="#">[3]</a>
Ion Exchange Chromatography (IEX)	70 - 90	> 99	> 99	2 - 4 hours	High resolution, separates based on charge, can remove other protein impurities. <a href="#">[3]</a>
Tangential Flow Filtration (TFF)	> 90	> 95	> 95	< 1 - 2 hours	Fast, scalable, and efficient for concentration and buffer exchange. <a href="#">[4]</a> <a href="#">[5]</a>

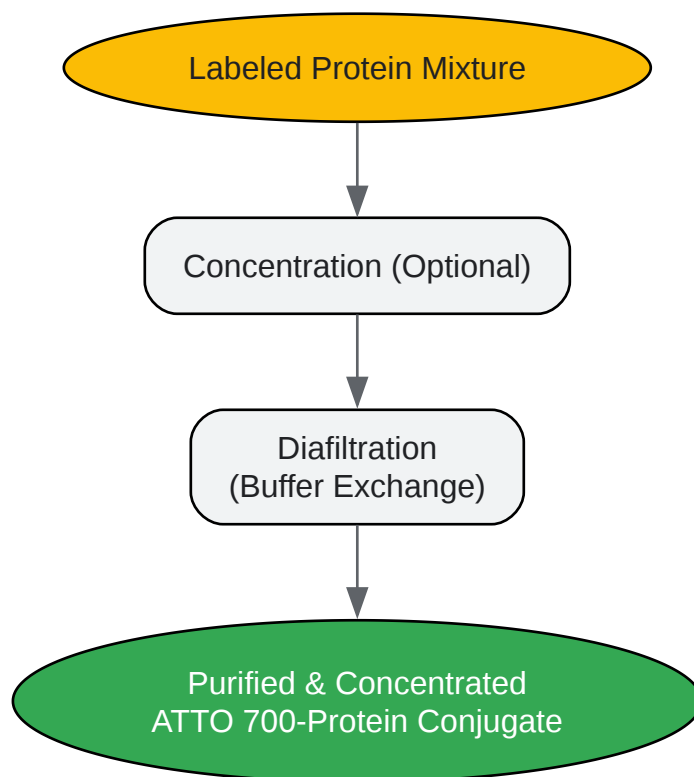
Note: The data presented in this table is illustrative and may vary depending on the specific protein, initial purity, and experimental conditions.[3]

## Experimental Workflows and Protocols

The overall process of generating a purified **ATTO 700**-conjugated protein involves the initial labeling reaction followed by a purification step.







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